N-(4-azidophenyl)-2-iodoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-azidophenyl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFOMLULPHOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Covalent Modifiers in Contemporary Chemical Biology and Proteomics
Covalent modifiers are a class of molecules that form stable, permanent bonds with their biological targets, most commonly proteins. This irreversible interaction provides a durable tag, allowing for the study of protein function, localization, and interactions without the transient nature of non-covalent associations. In proteomics, the use of covalent modifiers has become a cornerstone for activity-based protein profiling (ABPP), a powerful strategy to study enzyme function directly in complex biological systems.
The iodoacetamide (B48618) functional group within N-(4-azidophenyl)-2-iodoacetamide is a prime example of a covalent modifier. It exhibits a strong reactivity towards nucleophilic amino acid residues, particularly the thiol group of cysteines. nih.gov Cysteine residues are often found in the active sites of enzymes or at critical protein-protein interfaces, making them strategic targets for covalent labeling. nih.gov The alkylation of a cysteine by an iodoacetamide is a well-established and robust reaction, leading to a stable thioether linkage. This targeted covalent modification allows for the specific and irreversible labeling of proteins, a crucial first step in many proteomic workflows.
Interplay of Bioorthogonal Chemistry and Photoactivatable Strategies in Molecular Probes
While covalent modification provides a stable anchor, the ability to selectively visualize or capture the labeled biomolecule is equally important. This is where bioorthogonal chemistry and photoactivatable strategies come into play. Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. nih.gov Photoactivatable groups, on the other hand, remain inert until they are triggered by light of a specific wavelength, offering spatiotemporal control over their reactivity. nih.gov
N-(4-azidophenyl)-2-iodoacetamide incorporates a phenyl azide (B81097) group, a classic photoactivatable moiety. Upon exposure to UV light, the aryl azide is converted into a highly reactive nitrene intermediate. nih.gov This nitrene can then non-selectively insert into nearby C-H, N-H, or O-H bonds, effectively cross-linking the probe to any interacting biomolecules in close proximity at the moment of photoactivation. nih.gov Furthermore, the azide group can also serve as a handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the attachment of reporter tags, such as fluorophores or biotin (B1667282), for visualization or enrichment of the labeled proteins.
Strategic Design and Significance of N 4 Azidophenyl 2 Iodoacetamide As a Bifunctional Tool
Synthesis of Iodoacetamide Derivatives for Targeted Bioconjugation
Iodoacetamide and its derivatives are a well-established class of reagents for the specific modification of cysteine residues in peptides and proteins. wikipedia.org The iodoacetamide moiety reacts with the nucleophilic thiol group of cysteine via an SN2 reaction, forming a stable thioether bond. sigmaaldrich.com This covalent modification is instrumental in various proteomics workflows, including peptide mapping and the inhibition of cysteine proteases. wikipedia.org
The synthesis of iodoacetamide derivatives typically begins with iodoacetic acid. This precursor can be activated in several ways to facilitate amide bond formation with a desired amine. A common method involves the conversion of iodoacetic acid to an activated ester or an acid halide, such as iodoacetyl chloride. However, due to the reactivity of the iodine atom, milder coupling conditions are often preferred.
A widely used approach is the reaction of an amine with iodoacetic anhydride (B1165640). This reaction proceeds readily, often at room temperature, to yield the corresponding iodoacetamide derivative. youtube.comyoutube.com Alternatively, carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to mediate the condensation of iodoacetic acid with an amine. These methods offer broad functional group tolerance, allowing for the synthesis of a diverse range of iodoacetamide-based probes.
The general synthetic scheme for producing an N-substituted iodoacetamide is as follows:
Where R is a desired functional group and X is a leaving group, such as another iodoacetyl group (from the anhydride) or a chloride.
In the context of bioconjugation, iodoacetamide derivatives are frequently synthesized with reporter tags like fluorophores or with affinity labels such as biotin (B1667282). nih.gov These functionalized probes enable the detection, visualization, and purification of labeled proteins. The choice of the "R" group in the amine precursor is therefore a key consideration in the design of iodoacetamide derivatives for specific biological applications.
It is important to note that iodoacetamide can exhibit some off-target reactivity, particularly with methionine, histidine, and lysine (B10760008) residues, especially at higher pH and longer reaction times. nih.gov Therefore, careful control of reaction conditions is crucial to ensure selective cysteine modification.
Synthesis of Azidophenyl Moieties for Bioorthogonal and Photoreactive Applications
The azidophenyl group is a key component of many chemical probes due to its dual utility in bioorthogonal chemistry and photoaffinity labeling. The azide functional group is relatively stable in the dark and inert to most biological nucleophiles, making it an ideal "handle" for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net Upon exposure to UV light, the aryl azide is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, including proteins and nucleic acids. nih.gov
The synthesis of the core azidophenyl moiety often starts from a corresponding nitroaniline or aniline (B41778) precursor. For the preparation of 4-azidoaniline (B77532), a common starting material is 4-nitroaniline (B120555). The synthesis involves a two-step process:
Diazotization: The amino group of the starting aniline derivative is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).
Azide Installation: The diazonium salt is then treated with sodium azide to displace the diazonium group and form the aryl azide.
An alternative and more recent approach for synthesizing azidoanilines is the Buchwald-Hartwig amination. acs.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (e.g., 4-azidoiodobenzene) and an amine, providing a versatile method for accessing a variety of substituted azidoanilines. acs.org
The hydrochloride salt of 4-azidoaniline is commercially available and can be used directly in subsequent reactions after neutralization. sigmaaldrich.comsigmaaldrich.com This precursor is a key building block for incorporating the photoreactive and bioorthogonal azido (B1232118) functionality into more complex molecules.
Convergent Synthetic Routes to this compound
A convergent synthetic strategy is the most logical approach for the preparation of this compound. This involves the synthesis of the two key precursors, 4-azidoaniline and an iodoacetylating agent, followed by their coupling in the final step.
Precursor Synthesis:
4-Azidoaniline: As described in section 2.2, this precursor can be synthesized from 4-nitroaniline via diazotization and subsequent reaction with sodium azide, or through modern cross-coupling methodologies. acs.org
Iodoacetylating Agent: Iodoacetic anhydride or iodoacetyl chloride are suitable reagents for the acylation step. Iodoacetic anhydride can be prepared from iodoacetic acid, while iodoacetyl chloride can be synthesized from iodoacetic acid using a chlorinating agent like thionyl chloride.
Final Coupling Step (Acylation):
The final step is the acylation of 4-azidoaniline with the iodoacetylating agent. libretexts.orgquora.com A typical procedure would involve dissolving 4-azidoaniline in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. The iodoacetylating agent (e.g., iodoacetic anhydride) would then be added, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or with gentle cooling to prevent side reactions.
The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
The table below outlines a plausible set of reagents and conditions for this convergent synthesis.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Nitroaniline | 1. NaNO2, HCl, 0-5 °C 2. NaN3 | 4-Azidoaniline |
| 2 | 4-Azidoaniline, Iodoacetic Anhydride | Aprotic solvent (e.g., THF), Base (e.g., Triethylamine), Room Temperature | This compound |
Strategies for Functionalization and Derivatization of this compound
The this compound scaffold can be further functionalized to create a diverse array of chemical probes tailored for specific applications. These modifications typically involve the incorporation of reporter tags or the variation of linkers to modulate properties such as solubility, steric hindrance, and the distance between the reactive groups.
Incorporation of Reporter Tags:
Reporter tags are crucial for the detection and analysis of molecules that have been labeled with the crosslinker. Common reporter tags that can be incorporated include:
Biotin: For affinity purification of crosslinked complexes using streptavidin-coated beads. nih.gov
Fluorophores: Such as fluorescein (B123965) or rhodamine derivatives, for fluorescent detection and imaging.
Isotope Labels: Stable isotopes (e.g., 13C, 15N) can be incorporated to facilitate mass spectrometry-based quantification of crosslinked species.
These tags are typically introduced by modifying one of the precursors before the final coupling step. For instance, a reporter tag with a reactive amine could be acylated with iodoacetic anhydride, and the resulting iodoacetamide-tagged reporter could then be used in further applications. Alternatively, a reporter tag with an alkyne group could be "clicked" onto the azido group of this compound after it has been reacted with its target protein.
Linker Variations:
The phenyl ring in the this compound scaffold acts as a short, rigid linker. However, for some applications, it may be desirable to use longer or more flexible linkers. This can be achieved by synthesizing analogues with different linker structures between the azido and iodoacetamide functionalities.
For example, instead of 4-azidoaniline, a precursor like 4-(2-azidoethoxy)aniline could be used. This would introduce a flexible polyethylene (B3416737) glycol (PEG)-like linker, which can improve water solubility and increase the crosslinking distance. A variety of bifunctional linkers with different lengths and chemical properties are commercially available or can be synthesized to create a library of crosslinkers with tailored properties. lumiprobe.com
The table below summarizes some strategies for derivatization:
| Modification Strategy | Example Precursor/Reagent | Resulting Feature | Application |
| Biotinylation | Biotin-alkyne | Biotin tag | Affinity purification |
| Fluorophore Labeling | Fluorescein-alkyne | Fluorescent tag | Cellular imaging |
| Linker Elongation | 4-(2-Azidoethoxy)aniline | Increased crosslinking distance, improved solubility | Probing larger protein complexes |
| Isotope Coding | 13C-labeled iodoacetic acid | Isotopic signature | Quantitative mass spectrometry |
These functionalization and derivatization strategies significantly expand the utility of the this compound scaffold, making it a highly adaptable platform for exploring complex biological systems.
Alkylation Chemistry of the Iodoacetamide Moiety
The iodoacetamide group is a classic alkylating agent primarily used to modify cysteine residues within proteins. wikipedia.orgcreative-proteomics.com This irreversible reaction is fundamental to applications such as peptide mapping and inhibiting certain enzymes. wikipedia.org
Specificity and Kinetics of Cysteine Thiol Modification
The iodoacetamide functional group exhibits high specificity for the thiol (or sulfhydryl) group of cysteine residues. creative-proteomics.comtaylorandfrancis.com The reaction rate is highly dependent on pH, with optimal conditions typically being slightly alkaline, between pH 8.0 and 8.5. atto-tec.comnih.gov Under these conditions, the cysteine thiol group (pKa ≈ 8.5) is sufficiently deprotonated to its more nucleophilic thiolate anion form (S⁻). nih.govnih.gov
The kinetics of the reaction are generally rapid. Studies have shown that alkylation of accessible cysteine residues can reach approximately 70% completion within the first two minutes, although full alkylation of more resistant residues may take several hours. nih.govresearchgate.net The reaction is significantly faster than with the analogous iodoacetic acid in many enzymatic contexts. wikipedia.org For example, the alkylation of a specific cysteine residue in E. coli thioredoxin by iodoacetamide was found to have an apparent second-order rate constant of 107 M⁻¹s⁻¹ at pH 7.2. nih.gov
Exploration of Reactivity with Other Nucleophilic Residues
While the primary target of iodoacetamide is cysteine, it is not perfectly selective. Under certain conditions, particularly at higher pH values or with a large excess of the reagent, iodoacetamide can react with other nucleophilic amino acid residues. researchgate.net These off-target reactions can modify lysine, histidine, methionine, and the N-terminal amino group of proteins. atto-tec.comresearchgate.netresearchgate.net The propensity for these side reactions generally follows the nucleophilicity and accessibility of the residues. One study found that iodoacetamide can also alkylate methionine, tyrosine, and the C-terminal carboxyl group. researchgate.net Challenges in cysteine profiling have highlighted side reactions with lysine and serine. researchgate.net
Table 1: Reactivity of Iodoacetamide with Nucleophilic Amino Acid Residues
| Rank | Amino Acid Residue | Functional Group | Reactivity Note |
|---|---|---|---|
| 1 | Cysteine | Thiol (-SH) | Primary and most rapid target, especially at pH 8.0-8.5. creative-proteomics.comatto-tec.com |
| 2 | Histidine | Imidazole Ring | Potential for side reactions, especially at alkaline pH. researchgate.net |
| 3 | Lysine | ε-amino (-NH₂) | Can be alkylated, particularly at alkaline pH. researchgate.netresearchgate.net |
| 4 | Methionine | Thioether (-S-CH₃) | A known, but less frequent, side reaction. atto-tec.comresearchgate.net |
| 5 | Serine/Threonine | Hydroxyl (-OH) | Reactivity is significantly lower than with cysteine. researchgate.net |
| 6 | N-terminus | α-amino (-NH₂) | Can be a site of non-specific alkylation. researchgate.net |
Mechanistic Insights into Thioether Bond Formation
The covalent modification of cysteine by iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this reaction, the electron-rich sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile. nih.gov It attacks the electrophilic carbon atom of the iodoacetamide that is bonded to the iodine atom. This attack leads to the displacement of iodine as a leaving group and the formation of a stable, irreversible thioether bond between the cysteine residue and the acetamide (B32628) portion of the reagent. creative-proteomics.comnih.gov This modification is also known as S-carboxamidomethylation. taylorandfrancis.com
Azide Reactivity in Bioorthogonal Ligation Systems
The azide group (-N₃) on this compound is exceptionally stable in biological environments and does not react with native functional groups found in cells. This inertness makes it an ideal handle for bioorthogonal chemistry, where it can be selectively ligated with an exogenously supplied reaction partner. nih.govjcmarot.com The two most prominent azide-based bioorthogonal reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Dynamics
The CuAAC reaction is a highly efficient and widely used "click" reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction is catalyzed by copper(I) ions, which dramatically accelerate the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed version. acs.org
The reaction is robust, proceeding under mild, aqueous conditions, typically at room temperature and across a broad pH range (4-12). nih.govresearchgate.net With sufficient concentrations of reactants, the ligation is often complete within minutes to a few hours. acs.org However, a significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst. nih.govbiochempeg.com This has led to the development of copper-chelating ligands that can reduce toxicity and improve reaction kinetics in biological systems. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Metal-Free Bioconjugation
To overcome the toxicity of the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne, where the high degree of ring strain (approximately 18 kcal/mol) provides the necessary activation energy to react with an azide without a metal catalyst. nih.govjcmarot.com This makes SPAAC highly suitable for covalent modification of biomolecules in living systems. nih.gov
The reaction is highly efficient at ambient temperatures and in complex biological media. nih.gov Unlike the regiospecific CuAAC which yields only the 1,4-triazole, SPAAC typically produces a mixture of regioisomers. nih.gov The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne; modifications such as adding electron-withdrawing fluorine atoms or altering the ring structure can significantly increase the reaction rate. nih.govnih.gov This tunability allows for the optimization of probes for specific biological applications. nih.govchemrxiv.org
Table 2: Comparison of CuAAC and SPAAC Bioorthogonal Reactions
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) ions required. nih.gov | None (metal-free). nih.gov |
| Alkyne Partner | Terminal Alkyne. nih.gov | Strained Cyclooctyne. nih.gov |
| Reaction Speed | Very fast (minutes to hours). acs.org | Fast, but generally slower than CuAAC; rate is cyclooctyne-dependent. nih.gov |
| Biocompatibility | Limited in live cells due to copper toxicity. nih.govbiochempeg.com | High; widely used in living systems. jcmarot.com |
| Regioselectivity | Highly specific, forms 1,4-disubstituted triazole. nih.gov | Forms a mixture of regioisomers. nih.gov |
| Reaction Conditions | Aqueous, wide pH range (4-12), room temperature. nih.govresearchgate.net | Physiological conditions, ambient temperature. nih.govacs.org |
Photochemical Activation of the Azidophenyl Group
The azidophenyl group of this compound can be activated by light, providing temporal and spatial control over its reactivity. This photoactivation strategy transforms the relatively inert azide into a highly reactive species capable of forming covalent bonds with a wide range of molecules in its immediate vicinity.
Generation of Reactive Nitrene Intermediates upon Photoirradiation
Upon irradiation with ultraviolet (UV) light, the aryl azide moiety of this compound undergoes photolysis. wikipedia.org This process leads to the irreversible expulsion of a molecule of nitrogen gas (N₂), a thermodynamically favorable event that drives the reaction forward. wikipedia.org The result of this photo-decomposition is the generation of a highly reactive and electron-deficient species known as a nitrene. wikipedia.orgnih.gov
A nitrene is the nitrogen analog of a carbene, containing a nitrogen atom with only six valence electrons, making it a potent electrophile. wikipedia.org The initially formed aryl nitrene is in a singlet state, which is typically short-lived. wikipedia.org It can then relax to its more stable triplet ground state. wikipedia.org However, because nitrenes are extremely reactive, they are typically generated in situ as transient intermediates and are not isolated. wikipedia.org Phenyl azides with electron-donating substituents can form basic nitrenes that are prone to protonation, leading to the formation of nitrenium ions, which adds another layer of potential reactivity. nih.gov The precise nature of the reactive intermediate—singlet nitrene, triplet nitrene, or a derived species—influences the subsequent bond-forming reactions.
Covalent Bond Formation with Proximal Biomolecules for Target Engagement
Once generated, the aryl nitrene intermediate is highly reactive and will rapidly engage with nearby molecules to form stable covalent bonds. nih.gov This reactivity is the basis for photoaffinity labeling, where the light-activated probe crosslinks to its biological target. The nitrene can participate in a variety of insertion and addition reactions. wikipedia.org
A primary reaction pathway is insertion into carbon-hydrogen (C-H) bonds. wikipedia.org This allows the nitrene to form a new C-N bond by inserting into the C-H bonds of amino acid side chains (e.g., on aliphatic or aromatic residues) or other biological macromolecules. Singlet nitrenes can react with retention of configuration. wikipedia.org Nitrenes can also react with nucleophiles and unsaturated systems like alkenes, leading to the formation of aziridines. wikipedia.orgnih.gov The ability of hemoproteins to catalyze nitrene transfer reactions highlights the diverse reactivity of these intermediates with biological components. nih.govacs.org This rapid and relatively indiscriminate reactivity with proximal molecules makes the photochemically generated nitrene from this compound an effective tool for covalently capturing binding partners.
Table 2: Representative Reactions of Photogenerated Nitrenes with Biomolecules
| Reaction Type | Target Functional Group | Resulting Linkage |
|---|---|---|
| C-H Insertion | Aliphatic C-H (e.g., Leucine, Isoleucine) | C-N Amine/Amide Bond |
| Addition to Alkene | C=C (e.g., unsaturated lipids) | Aziridine Ring |
| Reaction with Nucleophiles | -OH (e.g., Serine, Tyrosine), -SH (e.g., Cysteine) | N-O or N-S linkage |
| Insertion into N-H | Amine/Amide (e.g., Lysine, Peptide backbone) | Hydrazine derivative |
Advanced Applications in Chemical Biology and Proteomics
Selective Protein Labeling and Covalent Functionalization
The unique architecture of N-(4-azidophenyl)-2-iodoacetamide allows for a two-step, sequential labeling strategy. The first step involves the alkylation of a target protein by the iodoacetamide (B48618) group. The second step utilizes the azide (B81097) for a bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to introduce a desired functionality.
Site-Specific Modification of Cysteine Residues in Complex Proteomes
The iodoacetamide moiety of this compound readily reacts with the sulfhydryl group of cysteine residues via nucleophilic substitution, forming a stable thioether bond. wikipedia.org This reaction is widely exploited for the site-specific labeling of proteins. In complex proteomes, where a multitude of proteins exist, this reagent can selectively target accessible and reactive cysteine residues.
Quantitative proteomic platforms often employ iodoacetamide-based probes to profile the reactivity of cysteine residues, providing insights into their functional state, such as post-translational modifications or inhibitor binding. nih.gov By treating a proteome with this compound, a "snapshot" of reactive cysteines can be captured. Subsequent click chemistry with an alkyne-bearing reporter tag (e.g., a fluorophore or biotin) allows for the visualization or enrichment of these labeled proteins. This approach is instrumental in identifying proteins with functionally important cysteines and in understanding their roles in cellular processes. nih.govnih.gov
The specificity of the labeling can be further enhanced by engineering proteins with cysteine residues at specific locations. This site-directed mutagenesis approach, combined with the reactivity of this compound, enables the precise modification of a protein of interest, even within a complex biological mixture. nih.gov
Chemo- and Regioselective Tagging of Proteins for Functional Studies
The chemoselectivity of the iodoacetamide group for cysteine over other amino acid residues (though reaction with histidine can occur) allows for targeted protein tagging. wikipedia.orgsigmaaldrich.com This selectivity is crucial for functional studies where the modification of other residues could compromise protein activity. The regioselectivity, or the specific site of labeling on a protein, is determined by the accessibility and nucleophilicity of the cysteine residue.
Once a protein is tagged with the azido (B1232118) group from this compound, a variety of functional probes can be introduced via click chemistry. For instance, attaching a fluorescent dye allows for the tracking of the protein's localization within a cell, while conjugating a small-molecule drug can turn the protein into a targeted delivery vehicle. This method of chemo- and regioselective tagging provides a powerful platform for investigating protein function, interactions, and dynamics in their native environment.
Orthogonal Labeling Strategies Utilizing Dual Reactivity
The dual reactivity of this compound is a key feature for developing orthogonal labeling strategies. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. nih.gov The iodoacetamide-cysteine reaction and the azide-alkyne click reaction are orthogonal to many other bioorthogonal reactions.
This orthogonality allows for the simultaneous or sequential labeling of multiple targets within a complex biological system. For example, a protein with a reactive cysteine can be tagged with this compound. In parallel, another biomolecule, such as a different protein or a nucleic acid, can be modified with a different reactive handle that participates in a separate, orthogonal reaction (e.g., a tetrazine ligation). nih.govresearchgate.net This enables the study of multiple components and their interactions simultaneously, providing a more comprehensive picture of cellular processes. The ability to perform multiple, independent modifications in a single system is a significant advancement in the field of chemical biology. nih.gov
Protein and Nucleic Acid Bioconjugation Strategies
The creation of hybrid molecules composed of proteins and other biomolecules, such as small molecules or nucleic acids, is a rapidly advancing area of research. This compound serves as a valuable linker in these bioconjugation strategies.
Fabrication of Protein-Small Molecule Conjugates
The fabrication of protein-small molecule conjugates is essential for applications ranging from targeted drug delivery to the development of novel biosensors. The general strategy involves first labeling a protein containing an accessible cysteine residue with this compound. The introduced azide group then serves as a reactive site for the attachment of a small molecule that has been functionalized with a compatible reactive partner, typically an alkyne. sigmaaldrich.com
This modular approach allows for the combination of a wide variety of proteins and small molecules. For example, an antibody can be conjugated to a cytotoxic drug, creating an antibody-drug conjugate (ADC) that specifically targets cancer cells. The covalent and stable nature of the linkage formed is critical for the efficacy and safety of such conjugates.
| Protein Class | Small Molecule Type | Potential Application |
| Antibody | Cytotoxic Drug | Targeted Cancer Therapy |
| Enzyme | Fluorescent Probe | Biosensing |
| Receptor | Photosensitizer | Photodynamic Therapy |
| Albumin | Targeting Ligand | Drug Delivery |
Construction of Multifunctional Hybrid Biomolecules
The principles of bioconjugation using this compound can be extended to construct more complex, multifunctional hybrid biomolecules. A key example is the creation of protein-nucleic acid conjugates. youtube.comaatbio.com These hybrid molecules combine the biological functions of proteins (e.g., catalysis, recognition) with the programmability and information-carrying capacity of nucleic acids. researchgate.net
The process typically involves the site-specific labeling of a protein with this compound. Separately, a nucleic acid (DNA or RNA) is synthesized with an alkyne modification. The two components are then joined together using a click chemistry reaction. youtube.com This methodology has been used to create a variety of functional hybrid molecules. For instance, attaching a DNA strand to a protein can allow for the self-assembly of protein-DNA nanostructures or for the highly sensitive detection of the protein using DNA amplification techniques like PCR (immuno-PCR). researchgate.net
The ability to link proteins to other biomolecules with high specificity and efficiency opens up new avenues for creating novel research tools, diagnostic agents, and therapeutic modalities. youtube.comresearchgate.net
| Biomolecule 1 (via Cys) | Biomolecule 2 (via Alkyne) | Linkage Method | Resulting Hybrid |
| Protein | DNA Oligonucleotide | CuAAC or SPAAC | Protein-DNA Conjugate |
| Protein | RNA Aptamer | CuAAC or SPAAC | Protein-RNA Conjugate |
| Protein | Peptide | CuAAC or SPAAC | Protein-Peptide Conjugate |
| Protein | Biotin (B1667282) | CuAAC or SPAAC | Biotinylated Protein |
DNA and RNA Modification for Intermolecular Interaction Studies
The covalent modification of nucleic acids is a powerful strategy for elucidating their interactions with proteins and other biomolecules. While direct research on this compound for DNA and RNA modification is not extensively documented in the provided results, the principles of using its constituent reactive groups are well-established for labeling nucleic acids.
The iodoacetamide moiety of this compound can react with thiol groups. Phosphorothioate (PS) modifications, where a non-bridging oxygen in the phosphate (B84403) backbone of DNA or RNA is replaced with a sulfur atom, create a nucleophilic site for alkylation by iodoacetamide. nih.gov This allows for the site-specific attachment of the probe to the nucleic acid backbone. nih.gov Such modifications have been instrumental in studying the structural dynamics of large RNA molecules and their interactions. nih.gov
Once tethered to the DNA or RNA via the iodoacetamide-thioether bond, the aryl azide group can be activated by UV light to form a highly reactive nitrene. This nitrene can then form a covalent bond with nearby molecules, effectively cross-linking the nucleic acid to its binding partners. This approach can be used to map the binding sites of RNA-binding proteins (RBPs) and to understand how chemical modifications and secondary structures of RNA influence these interactions. nih.gov The dynamic and reversible nature of many RNA modifications makes photo-cross-linking an invaluable tool for capturing these transient interactions. nih.gov
The study of epigenetic modifications in both DNA and RNA, such as N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C), has highlighted the intricate regulatory roles of these modifications in gene expression. nih.gov While not directly involving this compound, the techniques used to study these interactions often rely on capturing specific RNA-protein complexes, a task for which photo-cross-linking is well-suited.
Photoaffinity Labeling (PAL) for Target Identification and Mapping
Photoaffinity labeling (PAL) is a powerful technique for identifying the molecular targets of small molecules and elucidating protein-ligand interactions. nih.gov this compound is an exemplary reagent for designing photoaffinity probes due to its dual reactive functionalities.
A typical photoaffinity probe consists of three key components: a pharmacophore for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag for detection and enrichment. mdpi.com In the context of this compound, the iodoacetamide group can be used to attach the probe to a ligand or molecule of interest that contains a reactive thiol group. Alternatively, the iodoacetamide can directly target cysteine residues within a protein's binding pocket.
The aryl azide group serves as the photoreactive moiety. Upon irradiation with UV light, it generates a reactive nitrene that can form a covalent bond with amino acid residues in close proximity, thus permanently linking the probe to its target protein. nih.gov The design of these probes must be carefully considered to ensure that the addition of the photoaffinity label does not significantly alter the binding affinity of the pharmacophore for its target. mdpi.com
For instance, a study on prolyl 4-hydroxylase utilized a photoaffinity label, N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5, which incorporates a similar azido-phenyl group. This probe acted as a substrate for the enzyme and, upon photoactivation, led to its inactivation by specifically labeling the alpha subunit, thereby identifying the peptide binding site. nih.gov
To overcome the challenges associated with traditional reporter tags like biotin or fluorescent dyes, PAL has been integrated with bioorthogonal click chemistry. nih.gov This approach involves designing a photoaffinity probe that contains a "click handle," such as an alkyne or an azide, instead of a bulky reporter group. nih.gov
After the photo-cross-linking event, the labeled proteins can be reacted with a complementary click-functionalized reporter tag (e.g., a biotin-azide or a fluorescent-alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comjenabioscience.com This two-step process offers greater flexibility and sensitivity in detecting and isolating the target proteins. nih.gov A general workflow for this approach involves incubating cells with the photoprobe, irradiating to induce cross-linking, lysing the cells, and then performing the click reaction to attach a reporter for subsequent analysis by methods like in-gel fluorescence or mass spectrometry-based proteomics. nih.gov
The primary goal of PAL is to identify the direct molecular targets of a bioactive compound and to map the specific binding sites. By covalently linking the probe to its target, PAL allows for the isolation and identification of the target protein, even for low-affinity or transient interactions. dundee.ac.uk
Once the target protein is labeled and isolated, techniques like mass spectrometry can be used to identify the protein and pinpoint the exact site of cross-linking. This provides valuable information about the binding pocket and the specific amino acid residues involved in the interaction. nih.gov For example, a study successfully used a diazirine- and alkyne-containing photoaffinity probe to identify the FOF1-ATP synthase as the target of a class of trypanocidal compounds. dundee.ac.uk The subsequent use of click chemistry enabled the isolation and identification of the labeled α- and β-subunits of the ATP synthase. dundee.ac.uk
Biomolecular Cross-Linking Studies
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for studying protein-protein interactions and the architecture of protein complexes. springernature.com The ability of this compound to bridge two molecules makes it a valuable reagent for these studies.
The hetero-bifunctional nature of this compound allows for a two-step cross-linking strategy. First, the iodoacetamide group can selectively react with a cysteine residue on a protein of interest. researchgate.net This creates a protein that is now "armed" with a photoactivatable cross-linker.
This modified protein can then be used to study both intermolecular and intramolecular interactions. For intermolecular cross-linking , the modified protein can be incubated with its potential binding partners. Upon UV irradiation, the aryl azide will form a covalent bond with any protein that is in close proximity, thus trapping the protein-protein interaction. springernature.com
For intramolecular cross-linking , the same principle applies, but the cross-link forms between two different amino acid residues within the same protein. This can provide valuable information about the protein's three-dimensional structure and conformational changes. nih.gov
The development of various cross-linking reagents with different reactive groups and spacer arm lengths has expanded the toolkit for structural proteomics. While amine-reactive cross-linkers have been predominantly used, the development of orthogonal chemistries, such as those targeting acidic residues or cysteine residues, provides complementary structural information. nih.gov
Interactive Data Table: Properties of Reactive Groups in this compound
| Reactive Group | Target Residue(s) | Activation Method | Reaction Type | Application |
| Iodoacetamide | Cysteine | Spontaneous | Nucleophilic Substitution | Attachment to protein/ligand |
| Aryl Azide | Various amino acids | UV light | Photo-insertion | Cross-linking to binding partner |
Interactive Data Table: Comparison of Labeling Strategies
| Strategy | Key Feature | Advantage | Disadvantage |
| Direct Labeling with Reporter | Probe contains biotin or fluorophore | Simpler workflow | Bulky tag may interfere with binding |
| Click Chemistry Integration | Probe contains a small click handle | Higher sensitivity, less interference | Requires a second reaction step |
Structural and Conformational Analysis of Protein Complexes
A compound like this compound possesses two distinct reactive moieties that could theoretically be employed in a two-step cross-linking strategy to study protein structures. The iodoacetamide group can form a stable covalent bond with cysteine residues on a protein. Upon purification of the labeled protein or protein complex, the aryl azide group can be activated by UV light to form a highly reactive nitrene, which can then covalently bond with nearby amino acid residues, either within the same protein (intra-protein cross-link) or in an interacting protein (inter-protein cross-link).
These cross-linked peptides can be identified using mass spectrometry. The identification of these links provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex. However, no published studies were found that specifically utilize this compound for this purpose.
Cross-Linking for DNA-Protein Interaction Mapping
The mapping of interactions between DNA and proteins is fundamental to understanding gene regulation. Photo-cross-linking is a powerful technique in this area. While aryl azides are commonly used as photo-reactive groups in such studies, they are typically incorporated into the DNA structure or are part of DNA-intercalating agents.
Theoretically, this compound could be used to first label a DNA-binding protein through its cysteine residues. The subsequent photo-activation of the azide group in the presence of DNA could then capture the protein-DNA interaction. Analysis of the cross-linked DNA-peptide adducts would reveal the specific sites of interaction. Research on similar approaches exists, for example, using azidophenacyl bromide to create photo-reactive DNA. nih.gov However, no literature specifically describes the application of this compound in this context.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex biological samples. nih.govrsc.org These probes typically consist of a reactive group (warhead) that covalently modifies an active site residue, a linker, and a reporter tag for detection and enrichment.
Identification of Active Enzyme Sub-Populations in Biological Systems
Once developed, ABPs can be used to profile the activity of specific enzyme families in cell lysates, tissues, or even living organisms. nih.govnih.gov By using an ABP derived from this compound, one could theoretically label and identify active cysteine-containing enzymes. This would allow for the differentiation of active enzymes from their inactive forms (e.g., zymogens or inhibitor-bound enzymes), providing a direct readout of the functional state of these enzyme sub-populations under various physiological or pathological conditions. This approach has been successfully applied with a wide array of other ABPs. nih.govnih.gov However, no studies were found that have specifically used probes based on this compound for this purpose.
Integration with Advanced Analytical and Detection Methodologies
Mass Spectrometry (MS) for Characterization of Modified Biomolecules
Mass spectrometry is an indispensable technique for analyzing biomolecules modified with N-(4-azidophenyl)-2-iodoacetamide. It allows for the precise identification of labeling sites, providing high-resolution insights into protein structure, conformation, and interactions.
Identification of Alkylation and Photocross-Linking Sites
The primary application of this compound in mass spectrometry is the identification of amino acid residues involved in protein structure and interactions. The process begins with the alkylation of an accessible cysteine residue by the iodoacetamide (B48618) group. Following this initial specific labeling, UV irradiation initiates the cross-linking reaction from the azido (B1232118) group to a spatially proximal amino acid.
To identify these sites, the modified protein is proteolytically digested, typically with trypsin, to generate a mixture of peptides. This peptide mixture is then analyzed by mass spectrometry, often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
In a typical workflow:
The mass of the peptide labeled with this compound will increase by a specific mass, confirming the covalent modification.
In the case of an intramolecular cross-link, a single peptide will show a mass increase corresponding to the reagent, but with an internal linkage.
For intermolecular cross-links, two distinct peptides will be covalently linked, resulting in a new, larger peptide species.
Subsequent MS/MS fragmentation of these modified peptides allows for the precise localization of the alkylated cysteine and the amino acid residue captured by the photoactivated azide (B81097).
Detailed research has utilized this approach to probe protein structure. For instance, studies on bacteriorhodopsin have employed this compound to identify spatially close residues, providing constraints for structural modeling. Similarly, this reagent has been used to investigate the arrangement of proteins within larger complexes, such as the ribosome.
Table 1: Mass Spectrometry Analysis of this compound Modified Peptides
| Analytical Step | Technique | Information Gained |
|---|---|---|
| Initial Labeling Confirmation | MALDI-TOF MS | Detection of mass shift confirming covalent attachment of the probe to a peptide. |
| Separation of Modified Peptides | Liquid Chromatography (LC) | Separation of peptide mixtures prior to MS analysis based on physicochemical properties. |
| Identification of Cross-Linked Peptides | LC-MS/MS | Identification of peptide sequences and precise localization of alkylation and cross-linking sites through fragmentation analysis. |
Quantitative Proteomics Workflows Utilizing this compound Probes
This compound probes can be integrated into quantitative proteomics workflows to study changes in protein conformation, accessibility, and interactions under different conditions. By comparing the extent of labeling and cross-linking in different cellular states, researchers can gain insights into dynamic biological processes.
For example, this probe can be used in label-free or stable isotope labeling approaches (like SILAC - Stable Isotope Labeling with Amino acids in Cell Culture) to quantify changes in cysteine reactivity. In such an experiment:
Two cell populations are grown in media containing either "light" or "heavy" isotopes of certain amino acids.
The two cell populations are subjected to different stimuli or conditions.
Proteins are extracted and labeled with this compound.
The samples are combined, and the labeled proteins are analyzed by LC-MS.
The relative signal intensities of the "light" and "heavy" labeled peptides reveal changes in the accessibility of specific cysteine residues, which can indicate conformational changes or alterations in protein-protein interactions. This approach can be valuable for identifying the targets of drugs that induce conformational changes in proteins or for studying the dynamics of protein complex assembly.
Spectroscopic and Imaging Techniques
The azido group of this compound not only serves as a photo-cross-linker but also as a versatile chemical handle for the attachment of reporter molecules through bioorthogonal chemistry. This allows for the visualization and enrichment of labeled biomolecules.
Fluorescence-Based Detection and Microscopic Imaging of Labeled Structures
Once a protein of interest is labeled with this compound, the azide group can be chemically modified to attach a fluorescent dye. This is typically achieved through one of two highly specific and efficient bioorthogonal reactions:
The Staudinger Ligation: The azide reacts with a phosphine-containing fluorescent probe to form a stable amide bond.
Azide-Alkyne Cycloaddition (Click Chemistry): The azide reacts with an alkyne-functionalized fluorophore, often catalyzed by copper(I) or in a strain-promoted, catalyst-free manner.
This two-step labeling strategy offers significant flexibility, as a wide variety of fluorescent probes with different spectral properties can be attached to the labeled protein. This enables multicolor imaging experiments and the use of advanced fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, to visualize the subcellular localization of the target protein or to study its dynamics within living cells.
Table 2: Fluorescent Labeling Strategies for Azide-Modified Proteins
| Reaction | Reagent Required | Application |
|---|---|---|
| Staudinger Ligation | Phosphine-fluorophore conjugate | Covalent attachment of a fluorescent dye for imaging. |
| Click Chemistry | Alkyne-fluorophore conjugate | Highly efficient and specific labeling for fluorescence microscopy and flow cytometry. |
Affinity Capture and Enrichment Strategies (e.g., biotin-streptavidin systems)
In addition to fluorescent probes, the azide group can be tagged with an affinity handle, most commonly biotin (B1667282). The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known and forms the basis for powerful enrichment strategies.
Similar to fluorescence labeling, biotin is attached to the azide-modified protein using either the Staudinger ligation (with a phosphine-biotin (B157780) conjugate) or click chemistry (with an alkyne-biotin conjugate). Once the protein is biotinylated, it can be selectively captured from a complex biological sample, such as a cell lysate, using streptavidin-coated solid supports like magnetic beads or chromatography resins.
This affinity capture process allows for the enrichment of the labeled protein and any interacting partners that were cross-linked by the photoactivated azide. The enriched proteins can then be eluted from the support and identified by mass spectrometry. This workflow is particularly useful for identifying the components of protein complexes and for mapping protein-protein interaction networks within the cell.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Trypsin |
| Bacteriorhodopsin |
| Biotin |
| Streptavidin |
Emerging Frontiers and Future Directions in Chemical Biology Research
The chemical compound N-(4-azidophenyl)-2-iodoacetamide serves as a quintessential example of a multifunctional chemical probe, embodying key principles that are driving the leading edge of chemical biology. Its heterobifunctional nature—possessing both a target-selective reactive group and a versatile, bioorthogonal handle—allows it to be applied in sophisticated experimental designs aimed at understanding complex biological systems. The following sections explore the forward-looking research directions informed by the capabilities of such advanced probes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
